rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile typically involves diastereodivergent asymmetric Michael-alkylation reactions. These reactions use chiral N,N′-dioxide/metal complexes as catalysts to achieve high yields, diastereoselectivities, and enantioselectivities . The reaction conditions often include the use of 3-chloro-oxindoles and b,g-unsaturated-a-ketoesters as substrates, with L-RaPr2/Sc(OTf)3 and L-PrPr2/Mg(OTf)2 metal complexes as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of asymmetric synthesis and catalytic reactions are likely employed on a larger scale to ensure the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions may produce cyclohexanol derivatives.
Scientific Research Applications
rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile include:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m1/s1 |
InChI Key |
RVGOKHBYNZPVGI-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C#N)N |
Canonical SMILES |
C1CCC(C(C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.